(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, also known as Benzyl Alcohol, is a monohydroxybenzene alcohol with the molecular formula C7H8O. It is a colorless, volatile liquid with a mild pleasant odor and a bitter taste. Benzyl alcohol is found in a variety of products, including cosmetics, lotions, shampoos, and soaps. It is also used as a preservative and a flavoring agent in a variety of foods, beverages, and pharmaceuticals.
Scientific Research Applications
Mechanistic Insights into β-O-4 Bond Cleavage
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol's relevance in scientific research can be connected to its structural similarity and potential application in the study of lignin model compounds and their acidolysis. Yokoyama (2015) reviewed the mechanism of β-O-4 bond cleavage in lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the acidolysis process and the presence of benzyl-cation-type intermediates derived from these compounds. This study provides a fundamental understanding of lignin decomposition, which is crucial for the development of efficient lignin valorization strategies, potentially involving compounds similar to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol (Yokoyama, 2015).
Contributions to Organic Synthesis and Catalysis
The versatile nature of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol and related compounds finds applications in catalytic processes and organic synthesis. Pellissier (2011) discussed the importance of catalytic non-enzymatic kinetic resolution in asymmetric synthesis, indicating that compounds with functionalities similar to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol could be explored for their potential in enantioselective catalysis and synthesis of chiral molecules (Pellissier, 2011).
Environmental and Health Implications
The environmental presence and health implications of halogenated compounds, including those structurally related to (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, have been a subject of study. Zuiderveen et al. (2020) reviewed the occurrence and potential health risks of novel brominated flame retardants in indoor environments, underscoring the importance of understanding the environmental distribution and toxicological effects of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Optoelectronic Materials
The structural features of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol and its derivatives are relevant for the development of optoelectronic materials. Chi and Chou (2010) emphasized the role of cyclometalating ligands in the design of phosphorescent materials for organic light-emitting diodes (OLEDs), indicating that the electronic properties of such compounds could be tuned for applications ranging from sensing to lighting and displays (Chi & Chou, 2010).
properties
IUPAC Name |
(1R)-1-(2-phenylmethoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOSPAJWAFSDG-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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